1,3-Dimethyl-5-pyrazolone
Overview
Description
1,3-Dimethyl-5-pyrazolone is a heterocyclic organic compound with the molecular formula C5H8N2O. It is a derivative of pyrazolone and is known for its diverse chemical properties and applications. The compound is characterized by a pyrazolone ring structure with two methyl groups attached at the 2 and 5 positions, and a keto group at the 3 position.
Mechanism of Action
Target of Action
1,3-Dimethyl-5-pyrazolone is a derivative of pyrazole, a heterocyclic compound containing two adjacent nitrogen atoms . The pyrazolone ring is a building block in heterocyclic synthesis and a prominent structural motif found in numerous pharmaceutically active compounds . .
Mode of Action
It’s known that pyrazolones can interact with various biological targets due to their structural versatility
Biochemical Pathways
Pyrazolones, in general, are known to be involved in a wide range of pharmacological activities, including anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant, antihelmintic, anti-inflammatory, and antiviral activity .
Result of Action
Pyrazolones and their derivatives have been widely used due to their broad spectrum of pharmacological activities .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives, to which 1,3-Dimethyl-5-pyrazolone belongs, are known to exhibit a wide range of biological activities such as anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant antihelmintic, anti-inflammatory, and antiviral activity
Cellular Effects
Some pyrazolone derivatives have been found to exhibit cytotoxic effects on certain cell lines
Molecular Mechanism
The compound is synthesized via a solvent-less reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine
Preparation Methods
The synthesis of 1,3-Dimethyl-5-pyrazolone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with diketones. For instance, the reaction of 1,3-diketones with hydrazine hydrate under acidic or basic conditions can yield the desired pyrazolone derivative. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pH, and the use of catalysts.
Chemical Reactions Analysis
1,3-Dimethyl-5-pyrazolone undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming hydroxy derivatives.
Substitution: The methyl groups at the 2 and 5 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Azo Coupling: The compound can participate in azo coupling reactions to form azo dyes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dimethyl-5-pyrazolone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
1,3-Dimethyl-5-pyrazolone can be compared with other similar compounds, such as:
2,4-Dihydro-2,4,5-trimethyl-3H-pyrazol-3-one: This compound has an additional methyl group at the 4 position, which can influence its chemical reactivity and biological activity.
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: This compound has a phenyl group at the 2 position, which can enhance its stability and potential therapeutic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-dimethyl-4H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4-3-5(8)7(2)6-4/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDELSWXIAJLWOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074641 | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2749-59-9 | |
Record name | 1,3-Dimethyl-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2749-59-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Dimethyl-5-pyrazolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3H-Pyrazol-3-one, 2,4-dihydro-2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dihydro-2,5-dimethyl-3H-pyrazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-dimethyl-1H-pyrazol-5(4H)-one react with N-confused porphyrin?
A: 1,3-dimethyl-1H-pyrazol-5(4H)-one, along with other active methylene compounds, can react with the 3-C position of N-confused porphyrin. This reaction occurs in THF solvent within a short timeframe (5 minutes) and doesn't require a catalyst. [] The reaction leads to the formation of novel N-confused porphyrin derivatives with a substituted 3-C position.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.